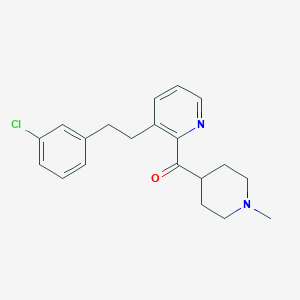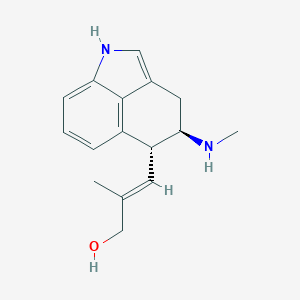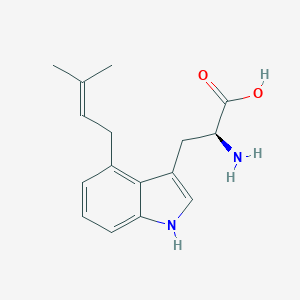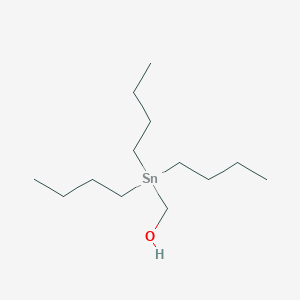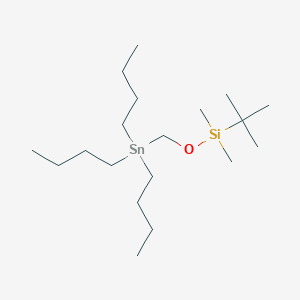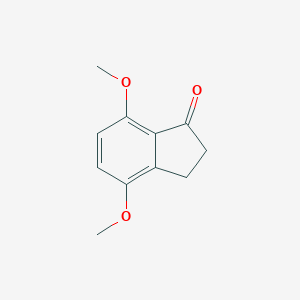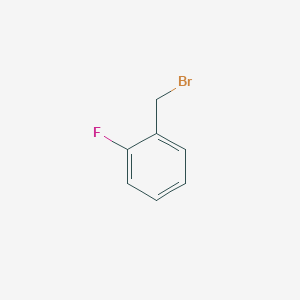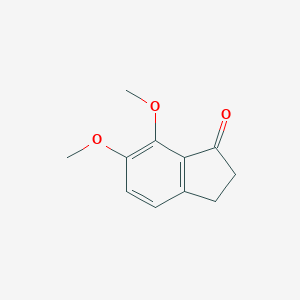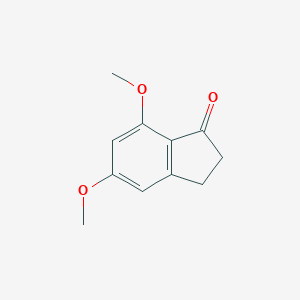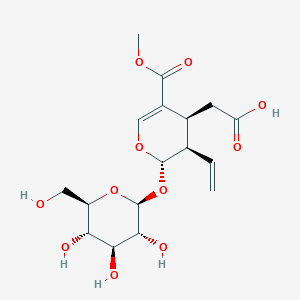
Secoxyloganin
Overview
Description
Secoxyloganin is a secoiridoid glycoside that has been isolated from several plant species, including Lonicera japonica, Olea europaea, and Catharanthus roseus . It is known for its antioxidant and anti-allergic properties . The compound has a molecular formula of C17H24O11 and a molecular weight of 404.37 g/mol .
Mechanism of Action
Target of Action
Secoxyloganin is a secoiridoid glycoside that exhibits antioxidant and anti-allergic properties . It has been found to possess antibacterial activity and cytotoxic activity against the UACC-62 cell line . It also has a protective effect on cells infected with PRRSV .
Mode of Action
For instance, it has been found to inhibit blood flow decrease , which could be one of the mechanisms behind its anti-allergic activity .
Biochemical Pathways
This compound is synthesized from geranyl pyrophosphate in the mevalonate pathway . It is formed from loganin through the action of the enzyme secologanin synthase . This enzyme is a P450 enzyme that catalyzes an unusual ring-opening reaction of loganin in the biosynthesis of the monoterpenoid indole alkaloid (MIA) precursor secologanin .
Pharmacokinetics
A method has been developed for the simultaneous determination of this compound and other compounds in rat plasma by ultra-performance liquid chromatography tandem mass spectrometry . This could potentially be used to study the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The result of this compound’s action is the manifestation of its various biological activities, including antioxidant, anti-allergic, antibacterial, and cytotoxic activities . These activities suggest that this compound could have potential therapeutic applications in various health conditions.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the plant species from which this compound is isolated can affect its properties . Furthermore, the expression of the enzyme secologanin synthase, which is involved in the biosynthesis of this compound, can vary depending on the organ in which it is expressed . These factors can influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Secoxyloganin interacts with various enzymes, proteins, and other biomolecules. It is involved in the biosynthesis of the monoterpenoid indole alkaloids (MIAs) precursor secologanin . The conversion of loganin to secologanin is catalyzed by secologanin synthases (SLS), a P450 enzyme . Furthermore, both SLS isoforms further oxidize secologanin into this compound .
Cellular Effects
This compound has been found to exhibit diverse biological activities. It is active against E. coli and S. aureus . It also exhibits cytotoxicity to human dermal fibroblasts . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is involved in the unusual ring-opening reaction of loganin in the biosynthesis of the MIA precursor secologanin . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. In planta transient overexpression analysis of secologanin synthase resulted in an increase in transcript levels and a subsequent increase in secologanin and camptothecin (CPT) accumulation . This suggests that this compound has long-term effects on cellular function observed in in vitro or in vivo studies.
Metabolic Pathways
This compound is involved in the seco-iridoid pathway, which is a complex and highly regulated pathway under the influence of different enzymatic reactions . This pathway is responsible for the production of potent terpenoid indole alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
Secoxyloganin can be synthesized from natural sources such as honeysuckle (Lonicera japonica) through extraction and purification processes . The preparation method involves the following steps:
Extraction: The plant material is first dried and ground into a fine powder. Ethanol is then used to extract the active compounds.
Purification: The extract is subjected to various chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes:
Cultivation: Growing the plant species known to contain this compound.
Harvesting: Collecting the plant material at the optimal time for maximum yield.
Extraction and Purification: Using solvents and chromatographic techniques to extract and purify this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Secoxyloganin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of this compound derivatives with different functional groups .
Scientific Research Applications
Secoxyloganin has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other bioactive compounds.
Biology: Studies have shown its role in plant metabolism and its potential as an antioxidant.
Industry: It is used in the development of natural health products and supplements.
Comparison with Similar Compounds
Secoxyloganin is unique among secoiridoid glycosides due to its specific structure and biological activities. Similar compounds include:
Loganin: Another secoiridoid glycoside with similar antioxidant properties.
Secologanin: A precursor in the biosynthesis of various monoterpene indole alkaloids.
Oleoside-11-methyl ester: Found in the same plant species and shares some biological activities.
This compound stands out due to its potent anti-allergic properties and its role in plant metabolism .
Properties
IUPAC Name |
2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O11/c1-3-7-8(4-11(19)20)9(15(24)25-2)6-26-16(7)28-17-14(23)13(22)12(21)10(5-18)27-17/h3,6-8,10,12-14,16-18,21-23H,1,4-5H2,2H3,(H,19,20)/t7-,8+,10-,12-,13+,14-,16+,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLSOVRLZHTATK-PEYNGXJCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C(C1CC(=O)O)C=C)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@@H]([C@@H]1CC(=O)O)C=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90974342 | |
| Record name | [3-Ethenyl-2-(hexopyranosyloxy)-5-(methoxycarbonyl)-3,4-dihydro-2H-pyran-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90974342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58822-47-2 | |
| Record name | Secoxyloganin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58822-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Secoxyloganin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058822472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [3-Ethenyl-2-(hexopyranosyloxy)-5-(methoxycarbonyl)-3,4-dihydro-2H-pyran-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90974342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SECOXYLOGANIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65J8K23L9L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




